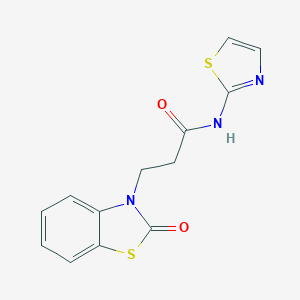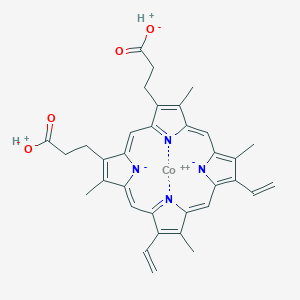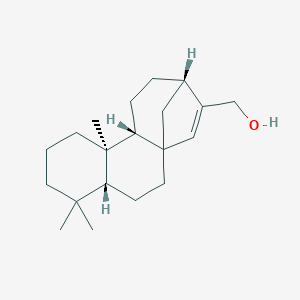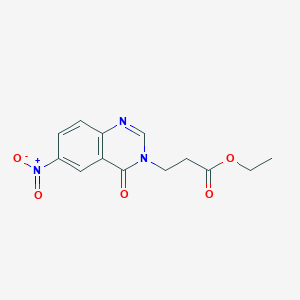
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and biological research. This compound is a derivative of pyrazol and quinoline, which are both well-known classes of compounds with diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been extensively studied for its potential applications in medicinal chemistry, material science, and biological research. In medicinal chemistry, this compound has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. It has also been found to be a potent inhibitor of several enzymes, including tyrosine kinase and phosphodiesterase. In material science, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been investigated for its potential use as a fluorescent dye and as a building block for the synthesis of organic semiconductors. In biological research, this compound has been used as a tool for studying the mechanism of action of various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and receptors. For example, it has been found to inhibit tyrosine kinase, which is a key enzyme involved in cell signaling pathways. It has also been reported to inhibit phosphodiesterase, which is an enzyme that regulates the levels of cyclic nucleotides in cells. In addition, this compound has been found to interact with several receptors, including GABA receptors and dopamine receptors.
Biochemische Und Physiologische Effekte
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have demonstrated that it can reduce tumor growth in animal models and improve cognitive function in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline in lab experiments is its potent activity against various enzymes and receptors. This makes it a valuable tool for studying the mechanism of action of these targets. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and neurological disorders. Another direction is to explore its potential as a fluorescent dye and as a building block for the synthesis of organic semiconductors. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline involves the reaction of 4-methylquinoline-2-carbaldehyde with 3,5-diphenylpyrazole in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. This synthesis method has been reported in several research articles, and it has been found to be efficient and reproducible.
Eigenschaften
Produktname |
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline |
|---|---|
Molekularformel |
C25H19N3 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-(3,5-diphenylpyrazol-1-yl)-4-methylquinoline |
InChI |
InChI=1S/C25H19N3/c1-18-16-25(26-22-15-9-8-14-21(18)22)28-24(20-12-6-3-7-13-20)17-23(27-28)19-10-4-2-5-11-19/h2-17H,1H3 |
InChI-Schlüssel |
ZIQRWOPPZOQFKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)

